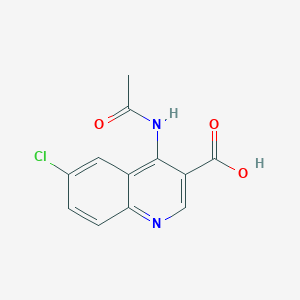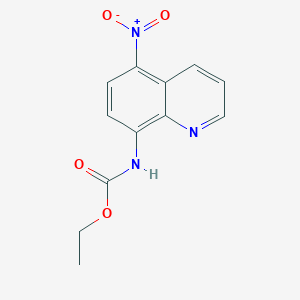
Dichloro(1-chloro-3-phenylpropan-2-yl)(methyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloro(1-chloro-3-phenylpropan-2-yl)(methyl)silane is an organosilicon compound characterized by the presence of silicon, chlorine, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(1-chloro-3-phenylpropan-2-yl)(methyl)silane typically involves the reaction of 1-chloro-3-phenylpropan-2-yl chloride with methyltrichlorosilane under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid such as aluminum chloride, to facilitate the formation of the desired product. The reaction is typically conducted at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization to obtain the desired purity.
化学反応の分析
Types of Reactions
Dichloro(1-chloro-3-phenylpropan-2-yl)(methyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl groups, amines, or alkoxides.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.
Reduction Reactions: The compound can be reduced to form silane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of silanol or siloxane derivatives.
Oxidation: Formation of phenolic silane derivatives.
Reduction: Formation of alkyl or aryl silane derivatives.
科学的研究の応用
Dichloro(1-chloro-3-phenylpropan-2-yl)(methyl)silane has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of various organosilicon compounds.
Material Science: Employed in the production of silicon-based materials with unique properties such as high thermal stability and resistance to oxidation.
Pharmaceuticals: Investigated for its potential use in drug delivery systems and as a building block for the synthesis of biologically active compounds.
作用機序
The mechanism of action of Dichloro(1-chloro-3-phenylpropan-2-yl)(methyl)silane involves the interaction of its silicon and chlorine atoms with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The phenyl group can also interact with aromatic residues in proteins, affecting their activity.
類似化合物との比較
Similar Compounds
Dichlorodiphenylsilane: Similar structure but with two phenyl groups instead of one.
Dichloromethylsilane: Lacks the phenyl group, making it less reactive in certain types of reactions.
Dichlorodipropylsilane: Contains two propyl groups, leading to different physical and chemical properties.
Uniqueness
Dichloro(1-chloro-3-phenylpropan-2-yl)(methyl)silane is unique due to the presence of both a phenyl group and a chlorinated propyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and the synthesis of a wide range of derivatives.
特性
分子式 |
C10H13Cl3Si |
|---|---|
分子量 |
267.6 g/mol |
IUPAC名 |
dichloro-(1-chloro-3-phenylpropan-2-yl)-methylsilane |
InChI |
InChI=1S/C10H13Cl3Si/c1-14(12,13)10(8-11)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
InChIキー |
JETKJBXRHWYAFS-UHFFFAOYSA-N |
正規SMILES |
C[Si](C(CC1=CC=CC=C1)CCl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,11-Dimethyl[1]benzothieno[3,2-g]isoquinoline](/img/structure/B11854578.png)
![9-(2-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11854585.png)


![1-Piperidinecarboxaldehyde, 4-[(2,4-difluorophenyl)(hydroxyimino)methyl]-](/img/structure/B11854613.png)
![2-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine](/img/structure/B11854618.png)





![4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline](/img/structure/B11854655.png)


